2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a bromoethyl group, a chlorooxepane ring, and an isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions to adhere to green chemistry principles . These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly techniques .
Chemical Reactions Analysis
Types of Reactions
2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, and various halogens . The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. Additionally, it may inhibit β-amyloid protein aggregation, indicating potential use in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((7-(2-Bromoethyl)-5-chlorooxepan-2-yl)methyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives, such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Isoindoline-1,3-dione: Used in the synthesis of bioactive molecules and as intermediates for new drug development.
Uniqueness
The presence of the bromoethyl and chlorooxepane groups, in particular, adds to its versatility and reactivity in various chemical reactions .
Properties
Molecular Formula |
C17H19BrClNO3 |
---|---|
Molecular Weight |
400.7 g/mol |
IUPAC Name |
2-[[7-(2-bromoethyl)-5-chlorooxepan-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H19BrClNO3/c18-8-7-12-9-11(19)5-6-13(23-12)10-20-16(21)14-3-1-2-4-15(14)17(20)22/h1-4,11-13H,5-10H2 |
InChI Key |
SGNANNCODPJDBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(CC1Cl)CCBr)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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